Paraquat dichloride (1,1'-dimethyl-4,4'-bipyridinium dichloride, CAS 1910-42-5) is a highly soluble, redox-active quaternary ammonium salt globally recognized as a benchmark electron acceptor and oxidative stress inducer. Characterized by a highly negative redox potential (approximately -0.45 V vs. SHE) and exceptional aqueous solubility, it readily undergoes a reversible one-electron reduction to form a highly stable, intensely colored radical cation [1]. In both industrial and laboratory settings, these properties make Paraquat dichloride an indispensable precursor and reference material. It is heavily procured as a negolyte active material in advanced energy storage systems, a highly efficient electron shuttle in microbial electrosynthesis, and the definitive gold standard for generating controlled mitochondrial reactive oxygen species (ROS) in toxicological and neurodegeneration models [2]. Its standardized dichloride salt form ensures predictable phase behavior, long-term formulation stability, and direct comparability with decades of established electrochemical and biological literature.
Substituting Paraquat dichloride with other viologens (such as Benzyl viologen or Ethyl viologen), alternative bipyridinium salts (like Diquat dibromide), or obsolete forms (like Paraquat dimethyl sulfate) fundamentally compromises process reversibility and analytical reproducibility. In electrochemical applications, such as deep eutectic solvent-based flow batteries, the specific methyl substituents of Paraquat dichloride prevent the precipitation of the fully reduced neutral species, a failure mode commonly observed when substituting with Benzyl viologen [1]. Furthermore, attempting to use Diquat dibromide as a surrogate in toxicological or analytical workflows fails due to distinct ionization profiles, different mass-to-charge (m/z) fragmentation pathways, and differing redox potentials that alter ROS generation kinetics[2]. Finally, the historical Paraquat dimethyl sulfate salt has been largely discontinued due to formulation and handling inferiorities, making the dichloride salt the exclusive, regulatory-compliant benchmark for all modern procurement and material selection [3].
In the development of metal-free redox flow batteries using choline chloride/ethylene glycol (ChCl/EG) eutectic electrolytes, the choice of viologen derivative dictates cycle life and active material concentration. Paraquat dichloride (Methyl viologen, MVCl2) undergoes two successive, highly reversible redox reactions (MV2+ → MV+• → MV0) at high concentrations. In direct contrast, Benzyl viologen dichloride (BVCl2) exhibits irreversible reduction at 50 mM due to the low solubility and subsequent precipitation of its neutral BV0 species in the eutectic medium [1].
| Evidence Dimension | Redox reversibility and neutral species solubility |
| Target Compound Data | Paraquat dichloride: Fully reversible 2-electron transfer at 50 mM |
| Comparator Or Baseline | Benzyl viologen dichloride: Irreversible reduction at 50 mM |
| Quantified Difference | Paraquat maintains phase stability and reversibility; Benzyl viologen precipitates. |
| Conditions | 50 mM viologen concentration in ChCl/EG (1:4) deep eutectic solvent |
Procuring Paraquat dichloride is essential for energy storage researchers requiring high-concentration, non-precipitating negolyte materials for stable, long-term battery cycling.
When utilized as an electron shuttle (ES) to facilitate extracellular electron transfer in microbial electrosynthesis (MES) systems, Paraquat dichloride provides a significantly stronger thermodynamic driving force than alternative mediators. Experimental measurements demonstrate that Paraquat dichloride (MV) possesses a highly negative redox potential of -0.65 V (vs. Ag/AgCl) and achieves a Coulombic efficiency of 78.0%. In comparison, Benzyl viologen (BV) operates at a less negative potential of -0.57 V, and Neutral Red (NR) at -0.54 V [1].
| Evidence Dimension | Redox potential (V vs. Ag/AgCl) |
| Target Compound Data | Paraquat dichloride: -0.65 V |
| Comparator Or Baseline | Benzyl viologen: -0.57 V; Neutral Red: -0.54 V |
| Quantified Difference | Paraquat is 80 mV to 110 mV more negative than key comparators. |
| Conditions | Double-chamber bioelectrochemical systems using Ag/AgCl reference electrodes |
Buyers designing advanced biocatalytic reactors must select Paraquat dichloride to overcome thermodynamic barriers in demanding microbial reduction reactions.
In analytical monitoring workflows, Paraquat dichloride cannot be substituted by its closest class analog, Diquat dibromide. Under Electrospray Ionization (ESI) MS/MS conditions, Paraquat dichloride specifically forms a doubly charged [M2+] ion at m/z 93 and a radical cation at m/z 186. Conversely, Diquat forms distinct ions at m/z 92 and m/z 184. Furthermore, due to its specific charge density, Paraquat requires precise ion-pairing with Heptafluorobutyric acid (HFBA) to achieve baseline chromatographic separation on specialized stationary phases[1].
| Evidence Dimension | Primary ESI-MS/MS precursor ions |
| Target Compound Data | Paraquat: m/z 93 [M2+] and 186[M+.] |
| Comparator Or Baseline | Diquat: m/z 92[M2+] and 184 [M+.] |
| Quantified Difference | Distinct mass-to-charge ratios requiring independent calibration curves. |
| Conditions | LC-MS/MS with ESI positive polarity and HFBA mobile phase modifier |
Analytical laboratories must procure the exact Paraquat dichloride standard to ensure accurate calibration, retention time matching, and regulatory compliance in environmental testing.
Paraquat dichloride is the definitive chemical tool for inducing targeted mitochondrial oxidative stress. Unlike general cellular oxidants, Paraquat specifically undergoes a continuous NADPH-dependent redox cycle mediated by NADH-quinone oxidoreductase (Complex I) and Complex III in the inner mitochondrial membrane. This localization allows it to generate sustained, quantifiable levels of superoxide anion radicals, driving apoptosis in macrophage cell lines (e.g., RAW264.7) and dopaminergic neurons at precise, reproducible concentrations (e.g., 75-150 μM) [1].
| Evidence Dimension | Subcellular ROS generation site and mechanism |
| Target Compound Data | Paraquat dichloride: Continuous mitochondrial Complex I/III redox cycling |
| Comparator Or Baseline | Standard ROS inducers (e.g., H2O2): Transient, non-localized oxidation |
| Quantified Difference | Paraquat provides sustained, enzyme-driven superoxide generation specifically at the mitochondria. |
| Conditions | In vitro cellular assays (e.g., RAW264.7 macrophages) using DCF-DA fluorometric ROS measurement |
For researchers developing Parkinson's disease models or testing antioxidant therapeutics, procuring Paraquat dichloride guarantees adherence to the globally standardized protocol for mitochondrial superoxide induction.
Because Paraquat dichloride exhibits a highly reversible two-electron transfer and avoids the neutral-state precipitation seen with Benzyl viologen, it is the optimal choice for formulating high-concentration negolytes in deep eutectic solvents (such as choline chloride/ethylene glycol). It is ideal for engineers scaling up metal-free, high-voltage organic flow batteries [1].
Leveraging its highly negative redox potential (-0.65 V vs. Ag/AgCl), Paraquat dichloride is the preferred electron mediator for driving thermodynamically challenging extracellular electron transfers. It is the right choice for bioengineers aiming to maximize Coulombic efficiency in whole-cell biocatalytic reactors [2].
Due to its specific ESI-MS/MS fragmentation profile and unique stationary phase retention requirements, Paraquat dichloride must be procured as the primary analytical standard for calibrating LC-MS/MS equipment used in agricultural runoff, soil, and drinking water safety testing [3].
Given its specific mechanism of continuous redox cycling at mitochondrial Complexes I and III, Paraquat dichloride is the benchmark reagent for inducing targeted oxidative stress. It is essential for toxicologists and pharmacologists validating antioxidant efficacies or modeling Parkinson's disease-like dopaminergic neuron loss [4].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard